molecular formula C17H14FN3O4 B2471850 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide CAS No. 941937-60-6

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Cat. No.: B2471850
CAS No.: 941937-60-6
M. Wt: 343.314
InChI Key: LCGONPZSLOSXNK-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a potent, selective, and cell-active ATP-competitive inhibitor of Mitogen- and Stress-activated Kinase 1 (MSK1). This compound has emerged as a critical pharmacological tool for dissecting the specific roles of MSK1 in cellular signaling pathways, distinct from the closely related MSK2 and other kinases in the AGC family. Research applications primarily focus on investigating inflammatory disease mechanisms, as MSK1 regulates the expression of key pro-inflammatory genes, including TNF-α, by phosphorylating transcription factors like CREB and NF-κB. Its high selectivity enables researchers to elucidate MSK1's function in models of immune cell activation and to explore its potential as a therapeutic target in autoimmune and chronic inflammatory conditions without the confounding effects of broader kinase inhibition. This inhibitor is therefore invaluable for advanced studies in signal transduction, immunology, and oncology research.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGONPZSLOSXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with 3-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial RNA polymerase, leading to the suppression of bacterial growth. Additionally, the compound may interact with cellular signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position Effects : The target compound’s 2,4-dimethoxyphenyl group differs from OZE-II’s 3,5-dimethoxyphenyl, which may alter steric and electronic interactions with bacterial targets. OZE-II’s higher molecular weight (488.51) and sulfonyl group correlate with stronger antimicrobial activity .
  • Fluorine vs. Chlorine : The target’s 3-fluorobenzamide contrasts with OZE-III’s 4-chlorophenyl group. Fluorine’s electronegativity could enhance metabolic stability compared to chlorine .

European Patent Benzamide Derivatives

describes fluorinated benzamide compounds with triazolo-oxazine moieties, such as:

  • N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c]oxazin-2-yl)benzamide
  • 5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c]oxazin-2-yl)benzamide

These compounds share fluorinated benzamide groups with the target but incorporate complex heterocyclic systems (triazolo-oxazine) absent in the target. Their patents suggest applications in oncology or inflammation, highlighting how minor structural variations (e.g., fused rings) diversify therapeutic targets. However, pharmacological data for direct comparison are unavailable .

Pesticidal Benzamide Analogs

lists benzamide-based pesticides:

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Inhibits chitin synthesis in insects.
  • Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Acaricide targeting ticks.

Structural Contrasts:

  • The target compound lacks the urea linkage (N-aminocarbonyl) critical for pesticidal activity in diflubenzuron and fluazuron.
  • Its 3-fluorobenzamide group is simpler than the multi-halogenated pyridinyloxy chains in fluazuron, which may limit pesticidal efficacy but reduce toxicity .

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring fused with a fluorobenzamide structure, which contributes to its biological activity. The synthesis typically involves multi-step reactions starting from hydrazides and carboxylic acid derivatives to form the oxadiazole core. Various methods such as cyclodehydration are employed to achieve the final product with high purity and yield.

Antiproliferative Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell growth by interacting with specific molecular targets within the cells. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of signaling pathways .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Interaction : The compound can bind to specific receptors on cell membranes, altering cellular responses.
  • Signal Transduction Modulation : It influences various signaling pathways that regulate cell cycle progression and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesBiological Activity
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamideSimilar oxadiazole coreModerate antiproliferative activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamideVariation in substituentsLower activity compared to the target compound

This table illustrates how slight modifications in structure can significantly impact biological efficacy.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • In Vitro Studies : A study reported that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
  • Mechanistic Insights : Detailed mechanistic studies revealed that this compound affects the expression of genes involved in apoptosis and cell cycle regulation .

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